6-Chloro-5-fluoro-2-methoxynicotinonitrile
Overview
Description
6-Chloro-5-fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H4ClFN2O and a molecular weight of 186.57 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring. This compound is used primarily in scientific research and industrial applications.
Preparation Methods
The synthesis of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.
Methoxylation: Introduction of the methoxy group.
Nitrile Formation: Conversion of the intermediate compound to the final nicotinonitrile derivative.
The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-Chloro-5-fluoro-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-5-fluoro-2-methoxynicotinonitrile is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
6-Chloro-5-fluoro-2-methoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
6-Chloro-5-fluoronicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
2,6-Dichloro-5-fluoronicotinonitrile: Contains an additional chlorine atom, potentially altering its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-5-fluoro-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c1-12-7-4(3-10)2-5(9)6(8)11-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNTXAWDOCARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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